1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine

CAS No.: 465543-05-9

Cat. No.: VC3868854

Molecular Formula: C28H39Cl3N2

Molecular Weight: 510 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 465543-05-9 |

|---|---|

| Molecular Formula | C28H39Cl3N2 |

| Molecular Weight | 510 g/mol |

| IUPAC Name | 1,3-bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine |

| Standard InChI | InChI=1S/C28H39Cl3N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)32-15-16-33(27(32)28(29,30)31)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27H,15-16H2,1-8H3 |

| Standard InChI Key | XBULWIOTXSXENI-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=CC=C3C(C)C)C(C)C |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=CC=C3C(C)C)C(C)C |

Introduction

Synthesis and Characterization

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine was first reported in a 2017 study employing a two-step protocol . Starting with the imidazolium salt 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl), deprotonation with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) generated the corresponding NHC. Subsequent reaction with carbon tetrachloride (CCl₄) at −35°C yielded the title compound in 26% isolated yield (Scheme 1) .

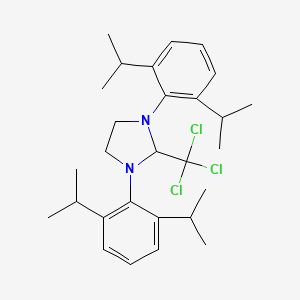

Scheme 1. Synthetic route to 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine .

Purification proved challenging due to the compound’s high solubility in common organic solvents, including pentane and toluene. Cooling a saturated pentane solution to −35°C facilitated crystallization, albeit in low yield. Elemental analysis confirmed a <0.4% deviation between calculated and observed values, supporting the product’s purity . Nuclear magnetic resonance (NMR) spectroscopy revealed characteristic signals for the imidazolidine backbone, with ¹H-NMR displaying a singlet at δ 4.75 ppm for the C2-H proton, while ¹³C-NMR showed a resonance at δ 153.7 ppm for the trichloromethyl-bearing carbon .

Structural Analysis via X-Ray Crystallography

Single-crystal X-ray diffraction provided definitive evidence of the compound’s geometry (Figure 1) . The imidazolidine ring adopts a slight twist (N1–C2–N3–C4 torsion angle: 15.8°), attributed to steric interactions between the trichloromethyl group and adjacent 2,6-diisopropylphenyl substituents. Key bond lengths and angles are summarized in Table 1.

Figure 1. Molecular structure of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine (thermal ellipsoids at 50% probability) .

Table 1. Selected bond lengths (Å) and angles (°) from X-ray crystallography .

| Parameter | Value |

|---|---|

| C2–Cl1 | 1.773(2) |

| N1–C2 | 1.442(2) |

| N3–C2 | 1.450(3) |

| N1–C2–N3 | 107.1(1) |

| C2–Cl1–Cl2 | 110.3(1) |

The trichloromethyl group induces significant steric strain, evidenced by short H···H contacts (1.92–1.99 Å) between the C2-H proton and isopropyl methine hydrogens . This distortion underscores the compound’s reactivity as a ligand precursor, where steric bulk modulates metal coordination.

Computational Validation via Density Functional Theory

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level corroborated experimental structural data . Computed bond lengths and angles deviated <2% from crystallographic values, confirming the reliability of the theoretical model (Table 2).

Table 2. Comparison of experimental and DFT-calculated parameters .

| Parameter | Experimental | DFT | Deviation |

|---|---|---|---|

| C2–Cl1 (Å) | 1.773(2) | 1.781 | +0.45% |

| N1–C2 (Å) | 1.442(2) | 1.438 | −0.28% |

| N3–C2 (Å) | 1.450(3) | 1.445 | −0.34% |

| N1–C2–N3 (°) | 107.1(1) | 106.8 | −0.28% |

The close agreement validates the use of DFT for predicting molecular geometries in related systems. Additionally, natural bond orbital (NBO) analysis revealed hyperconjugative interactions between the trichloromethyl group and the imidazolidine ring, stabilizing the twisted conformation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume